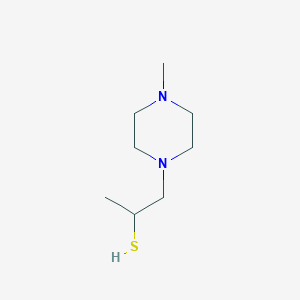

1-(2-Mercaptopropyl)-4-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Mercaptopropyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C8H18N2S and its molecular weight is 174.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of piperazine, including 1-(2-Mercaptopropyl)-4-methylpiperazine, exhibit selective cytotoxic effects against various cancer cell lines. A study synthesized several derivatives and evaluated their activity against lung (A549), colon (HCT-116), and breast (MCF-7) cancer cell lines using the MTT assay. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis in certain derivatives.

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 15.0 | Induction of apoptosis |

| This compound | HCT-116 | 12.5 | Inhibition of tubulin polymerization |

Mechanism of Action

The anticancer properties are attributed to the compound's ability to induce apoptosis through various pathways, including the inhibition of key proteins involved in cell cycle regulation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro tests have shown that certain piperazine derivatives exhibit significant growth inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | S. aureus | 0.005 |

| This compound | E. coli | 0.020 |

Case Study: Antimicrobial Screening

A study assessing the antimicrobial properties of piperazine derivatives revealed that halogen substitutions significantly enhance antibacterial activity against multiple strains, suggesting a potential pathway for developing new antibiotics.

Materials Science

Polymer Chemistry

this compound can be utilized as a building block in polymer synthesis, particularly in creating thiol-functionalized polymers. These materials have applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to form hydrogels.

Table 3: Properties of Thiol-Functionalized Polymers

| Polymer Type | Application Area | Key Properties |

|---|---|---|

| Thiol-ene polymers | Drug delivery | Biocompatible, tunable degradation rates |

| Hydrogels | Tissue engineering | High water retention, support for cell growth |

Research and Development

Ongoing research is focusing on the synthesis of novel derivatives based on this compound to enhance its bioactivity and broaden its application spectrum. Investigations include:

- Synthesis Optimization: Enhancing yields and purity through modified synthetic routes.

- Structure-Activity Relationship Studies: Understanding how structural modifications affect biological activity.

Propiedades

Fórmula molecular |

C8H18N2S |

|---|---|

Peso molecular |

174.31 g/mol |

Nombre IUPAC |

1-(4-methylpiperazin-1-yl)propane-2-thiol |

InChI |

InChI=1S/C8H18N2S/c1-8(11)7-10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3 |

Clave InChI |

NICHLBUXOSZKHP-UHFFFAOYSA-N |

SMILES canónico |

CC(CN1CCN(CC1)C)S |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.